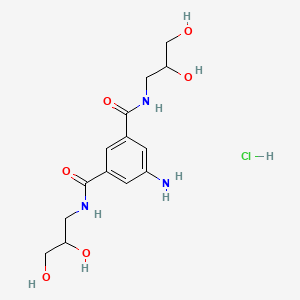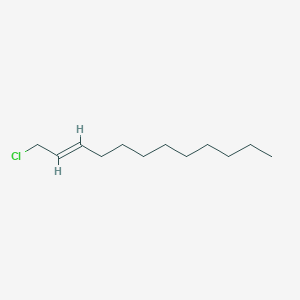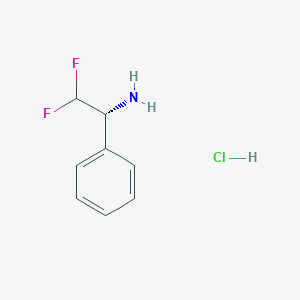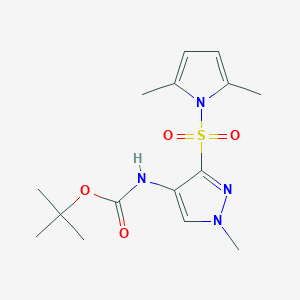
Methyl9-Hydroxynon-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl9-Hydroxynon-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl9-Hydroxynon-4-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-9-hydroxynon-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (E)-9-hydroxynon-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl9-Hydroxynon-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-9-oxonon-4-enoate.
Reduction: The double bond can be reduced to form methyl 9-hydroxynonanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Methyl (E)-9-oxonon-4-enoate.
Reduction: Methyl 9-hydroxynonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl9-Hydroxynon-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-9-hydroxynon-4-enoate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The presence of the hydroxyl group and the double bond allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 9-hydroxynonanoate: Lacks the double bond present in methyl (E)-9-hydroxynon-4-enoate.
Methyl (E)-9-oxonon-4-enoate: Contains a carbonyl group instead of a hydroxyl group.
Methyl (E)-9-hydroxynon-2-enoate: Has the double bond at a different position.
Uniqueness: Methyl9-Hydroxynon-4-enoate is unique due to the specific positioning of its hydroxyl group and double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
87238-54-8 |
|---|---|
Molecular Formula |
C₁₀H₁₈O₃ |
Molecular Weight |
186.25 |
Synonyms |
(E)-9-Hydroxy-4-nonenoic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










